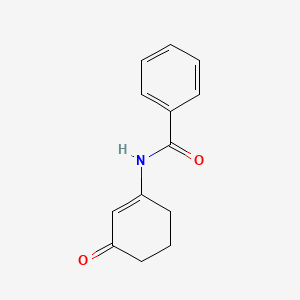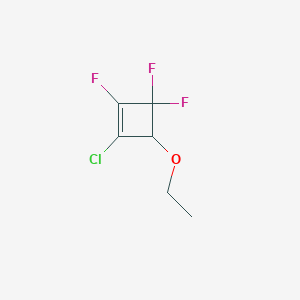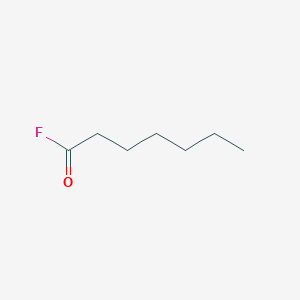
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-: is a synthetic peptide composed of multiple lysine residues. Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and cellular signaling. The compound is characterized by its repetitive lysine units, which can be cleaved by enzymes to release biologically active peptides .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino group of the incoming lysine is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms like E. coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .
化学反应分析
Types of Reactions:
Oxidation: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo oxidation reactions, particularly at the amino groups, forming products like lysine aldehydes.
Reduction: Reduction reactions can convert lysine aldehydes back to lysine.
Substitution: The amino groups can participate in substitution reactions, forming derivatives like N-acyl lysines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or periodate under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products:
Oxidation: Lysine aldehydes.
Reduction: Regenerated lysine.
Substitution: N-acyl lysines
科学研究应用
Chemistry:
- Used as a building block in peptide synthesis.
- Acts as a linker for conjugating biologically active molecules.
Biology:
- Studied for its role in protein-protein interactions.
- Used in the design of enzyme substrates and inhibitors.
Medicine:
- Investigated for its potential in drug delivery systems.
- Explored as a therapeutic agent in cancer treatment due to its ability to deliver multiple anticancer peptides.
Industry:
作用机制
The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes to release active lysine residues or peptides. These active peptides can interact with various molecular targets, including enzymes, receptors, and cellular proteins, modulating their activity and influencing cellular pathways. The ε-amino group of lysine often participates in hydrogen bonding and acts as a general base in catalysis, playing a crucial role in the compound’s biological activity .
相似化合物的比较
L-Lysine: A single lysine residue, essential for protein synthesis and various metabolic processes.
Poly-L-lysine: A polymer of lysine used in cell culture and drug delivery.
L-Lysyl-L-lysine: A dipeptide of lysine with similar properties but shorter chain length.
Uniqueness: L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its repetitive lysine units, which provide multiple sites for enzymatic cleavage and interaction with biological molecules. This makes it a versatile tool in research and therapeutic applications, offering advantages over shorter peptides or single lysine residues .
属性
CAS 编号 |
554-38-1 |
|---|---|
分子式 |
C36H74N12O7 |
分子量 |
787.0 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1 |
InChI 键 |
ARDMSUOMORZJEN-WPMUBMLPSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



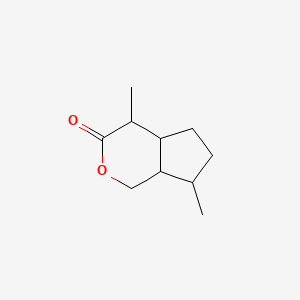
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
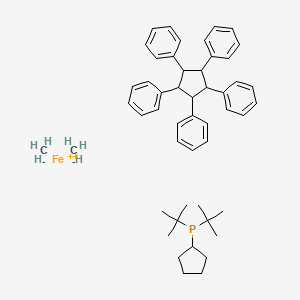
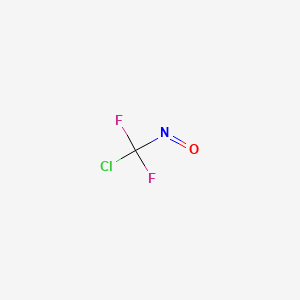
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
![N-[3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-oxo-6H-triazolo[4,5-d]pyrimidin-5-yl]-2-methylpropanamide](/img/structure/B14749787.png)
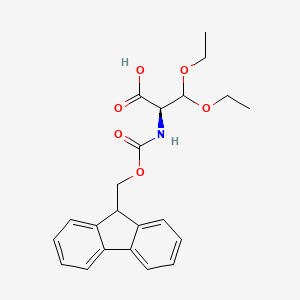
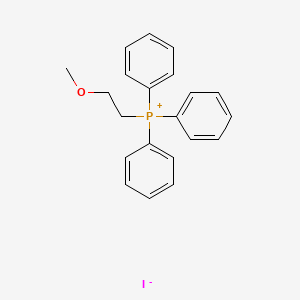
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
